REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].Cl[CH2:5][C:6](=[O:12])[CH2:7][C:8]([O:10][CH3:11])=[O:9].O.Cl>C(#N)C.C(O)(=O)C>[CH3:1][O:2][CH2:5][C:6](=[O:12])[CH2:7][C:8]([O:10][CH3:11])=[O:9] |f:0.1|
|
Name
|
sodium methylate
|
Quantity
|
113.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
150.5 g
|
Type
|
reactant
|
Smiles
|
ClCC(CC(=O)OC)=O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
9 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
83 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is subsequently stirred at 70° C. for a further 25 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to flow in within 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
is held at 68°-70° C.
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated in a separating funnel
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted 3 times with 200 ml of acetonitrile each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The crude product distils at 55°-57° C./0.6 mbar
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
COCC(CC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 132.34 g | |
YIELD: PERCENTYIELD | 90.6% | |
YIELD: CALCULATEDPERCENTYIELD | 43122% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |